(1S,3R)-3-aminocyclohexan-1-ol hydrochloride
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Overview
Description
(1S,3R)-3-aminocyclohexan-1-ol hydrochloride is a chemical compound with the molecular formula C6H13NO·HCl. It is a cyclohexanol derivative where the hydroxyl group is substituted with an amino group, and it is commonly used in various chemical and pharmaceutical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-aminocyclohexan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or the amination of cyclohexanol derivatives. One common method is the catalytic hydrogenation of 3-aminocyclohexanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, including controlling temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-aminocyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form cyclohexylamine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, cyclohexylamine derivatives, and various substituted cyclohexanol compounds .
Scientific Research Applications
(1S,3R)-3-aminocyclohexan-1-ol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1S,3R)-3-aminocyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors on cell surfaces .
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-3-aminocyclohexan-1-ol hydrochloride: Similar in structure but differs in stereochemistry, leading to different biological activities.
Cyclohexanol: Lacks the amino group, resulting in different chemical reactivity and applications.
Cyclohexylamine: Lacks the hydroxyl group, which affects its solubility and reactivity.
Uniqueness
(1S,3R)-3-aminocyclohexan-1-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as both a hydrogen bond donor and acceptor makes it versatile in various chemical reactions and applications .
Properties
CAS No. |
2331211-57-3 |
---|---|
Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.6 |
Purity |
95 |
Origin of Product |
United States |
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